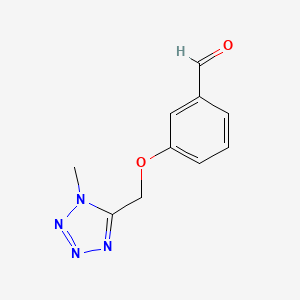amine](/img/structure/B13337829.png)
[3-(1H-Imidazol-1-yl)propyl](3-methylpentan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . This compound features an imidazole ring attached to a propyl chain, which is further connected to a 3-methylpentan-2-yl amine group. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification through recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine: Although not widely used in clinical settings, the compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .
Industry: In industrial applications, 3-(1H-Imidazol-1-yl)propylamine is used in the development of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties .
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The compound’s effects are mediated through these interactions, which can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
[3-(1H-Imidazol-1-yl)propyl]amine: This compound lacks the 3-methylpentan-2-yl group, making it less hydrophobic and potentially altering its biological activity.
3-(1H-Imidazol-1-yl)propylamine: This compound has a different alkyl group, which may affect its chemical and biological properties.
Uniqueness: The presence of the 3-methylpentan-2-yl group in 3-(1H-Imidazol-1-yl)propylamine imparts unique hydrophobic characteristics, influencing its solubility and interaction with biological targets. This structural feature distinguishes it from similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-4-11(2)12(3)14-6-5-8-15-9-7-13-10-15/h7,9-12,14H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
BBGMTXWRJIQWBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)NCCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



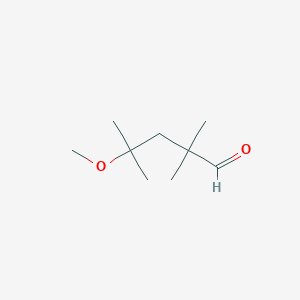
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
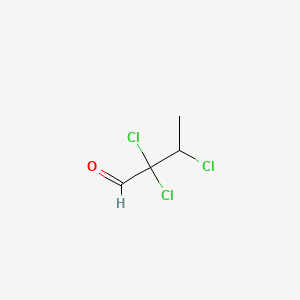
![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)
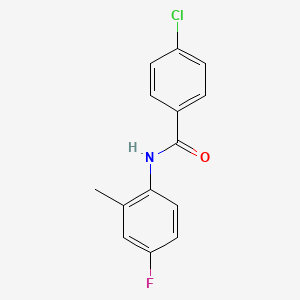

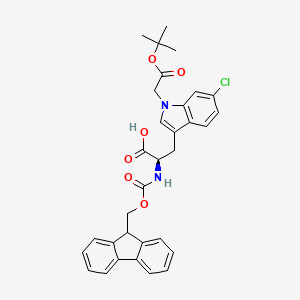
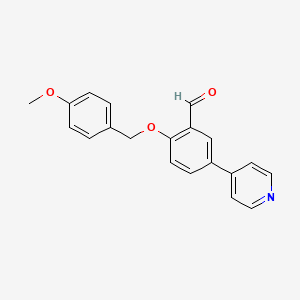
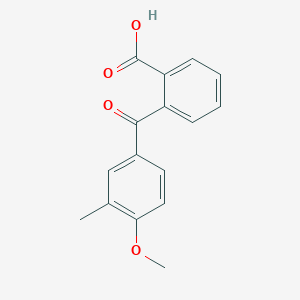
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)
